molecular formula C16H17N3O3 B10902774 2-amino-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide

2-amino-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B10902774
M. Wt: 299.32 g/mol
InChI Key: YYFNMSUUXKWKJG-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 2-aminobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 2,3-dimethoxybenzaldehyde and 2-aminobenzohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under vacuum to obtain the desired hydrazone.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-AMINO-N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is investigated for its antimicrobial and antioxidant properties.

    Industrial Applications: It can be used as a precursor for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-AMINO-N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression. The compound can also interact with DNA, leading to the disruption of replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
  • 2-AMINO-N’~1~-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
  • 2-AMINO-N’~1~-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE

Uniqueness

2-AMINO-N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the specific positioning of the methoxy groups on the aromatic ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other similar hydrazones.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

2-amino-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H17N3O3/c1-21-14-9-5-6-11(15(14)22-2)10-18-19-16(20)12-7-3-4-8-13(12)17/h3-10H,17H2,1-2H3,(H,19,20)/b18-10+

InChI Key

YYFNMSUUXKWKJG-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=CC=C2N

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.